1,3-Dinitropropane

描述

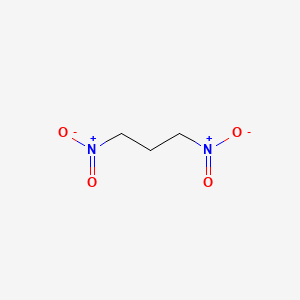

1,3-Dinitropropane (CAS No. 6125-21-9) is a nitroalkane with the molecular formula C₃H₆N₂O₄ and a molar mass of 150.09 g/mol. It is classified as a flammable liquid (Category 3) under the GHS system, with a warning signal word, UN No. 1993, and packaging category III . This compound is primarily utilized in organic synthesis, particularly in the preparation of functionalized heterocycles such as uracil derivatives via electron transfer coupling reactions .

属性

CAS 编号 |

6125-21-9 |

|---|---|

分子式 |

C3H6N2O4 |

分子量 |

134.09 g/mol |

IUPAC 名称 |

1,3-dinitropropane |

InChI |

InChI=1S/C3H6N2O4/c6-4(7)2-1-3-5(8)9/h1-3H2 |

InChI 键 |

ITUGOFFBEXBDGZ-UHFFFAOYSA-N |

SMILES |

C(C[N+](=O)[O-])C[N+](=O)[O-] |

规范 SMILES |

C(C[N+](=O)[O-])C[N+](=O)[O-] |

其他CAS编号 |

6125-21-9 |

产品来源 |

United States |

相似化合物的比较

Structural and Thermodynamic Properties

The table below compares 1,3-dinitropropane with structurally related nitroalkanes:

Key Observations :

- Thermodynamic Stability : 2,2-Dinitropropane exhibits a larger discrepancy between experimental and modeled enthalpy of formation (-50.72 kJ/mol vs. -185.72 kJ/mol), suggesting greater molecular strain or instability compared to 1,3- and 1,1-isomers .

- Hazard Profile : 2,2-Dinitropropane is more hazardous (flammable solid, Category 1) than this compound (flammable liquid, Category 3) due to its solid-state reactivity .

This compound

- Electron Transfer Coupling : Reacts with uracil nitronate anions under photostimulation to form functionalized 5-nitrouracil derivatives, crucial in medicinal chemistry .

- DES-Catalyzed Reactions : Deep eutectic solvents (DES) promote the synthesis of this compound derivatives via hydrogen bonding catalysis, achieving high yields (e.g., 96% with ChClU catalyst) .

2,2-Dinitropropane

- Energetic Plasticizers : Derivatives like 2,2-dinitropropane-1,3-diol are precursors for tetranitrohexahydropyrimidine (DNNC), used in propellants and explosives for enhanced thermal stability .

- Reductive Alkylation : Reacts with nitrouracil salts to form alkylated uracil derivatives under nitrogen and photoirradiation .

1-Chloro-3-nitropropane

- Intermediate in Organic Synthesis : Serves as a chlorinated nitroalkane precursor for pharmaceuticals and agrochemicals, though less reactive than nitro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。